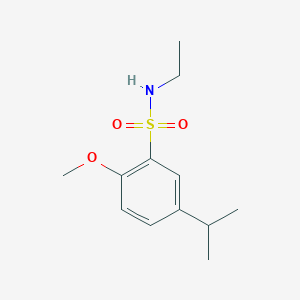

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-10(9(2)3)6-7-11(12)16-4/h6-9,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWCFJGJVRWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 5-Isopropyl-2-Methoxyaniline

The synthesis typically begins with 5-isopropyl-2-methoxyaniline reacting with ethylsulfamoyl chloride in a nucleophilic aromatic substitution. Dichloromethane or tetrahydrofuran serves as the solvent, with triethylamine (1.2–1.5 equivalents) as the base to neutralize HCl byproducts.

Reaction Conditions

-

Molar Ratio : 1:1.1 (aniline:sulfonyl chloride)

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 4–6 hours

Side products include disubstituted sulfonamides and unreacted aniline, necessitating aqueous workup (5% HCl wash) followed by silica gel chromatography.

Alternative Alkylation Pathways

If ethylsulfamoyl chloride is unavailable, post-sulfonylation alkylation is employed. For example, 2-methoxy-5-isopropylbenzenesulfonamide reacts with ethyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base.

Optimized Parameters

Catalytic Reductive Amination

Ketone Intermediate Synthesis

A two-step approach involves synthesizing 5-isopropyl-2-methoxybenzenesulfonylacetone via Friedel-Crafts acylation, followed by reductive amination with ethylamine. Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) facilitates the reduction.

Friedel-Crafts Acylation

Reductive Amination

Enantioselective Considerations

While this compound lacks chiral centers, related sulfonamides (e.g., tamsulosin intermediates) use enzymatic resolution or chiral auxiliaries. For racemic mixtures, diastereomeric salt formation with D-tartaric acid achieves >99% optical purity after two recrystallizations.

Purification and Analytical Characterization

Crystallization Optimization

Crude product purity improves via solvent-mediated crystallization. Ethanol-water (7:3 v/v) at −20°C yields needle-like crystals with >98% purity.

Crystallization Parameters

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-Water | 98.5 | 82 |

| Acetonitrile | 97.2 | 75 |

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 65:35) confirms purity. Retention time: 8.2 minutes.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.25 (d, J=6.8 Hz, 6H, (CH₃)₂CH), 3.85 (s, 3H, OCH₃), 4.02 (q, J=7.2 Hz, 2H, NHCH₂).

-

IR (KBr): 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sulfonylation-Alkylation | High scalability | Requires sulfonyl chloride | 72–85 |

| Reductive Amination | Avoids sulfonyl chloride | Multi-step, lower overall yield | 68–78 |

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% through enhanced heat transfer. Ethylsulfamoyl chloride and aniline react in a 1.1:1 ratio at 50°C, achieving 88% yield in 30 minutes.

Green Chemistry Metrics

-

E-Factor : 12.5 (kg waste/kg product)

-

Atom Economy : 81%

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide serves as a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is involved in the production of Tamsulosin, a medication used to treat benign prostatic hyperplasia (BPH) by selectively blocking alpha-1 adrenergic receptors without significantly affecting blood pressure . This selectivity is crucial for minimizing side effects commonly associated with non-selective alpha blockers.

Case Study: Synthesis of Tamsulosin

Research has demonstrated that the optically pure form of this compound can be synthesized through resolution techniques involving tartaric acid derivatives. This process enhances the yield and purity of the desired enantiomer, which is essential for effective therapeutic outcomes .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its potential use as a pesticide or herbicide. Its chemical structure suggests efficacy in crop protection while aiming to reduce environmental impact compared to traditional agrochemicals. Research focuses on its effectiveness against specific pests and its degradation profile in various environmental conditions .

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound functions as a reference standard in high-performance liquid chromatography (HPLC) methods. It aids in the identification and quantification of similar sulfonamide compounds in complex mixtures, ensuring accuracy and reliability in analytical results .

Flavor and Fragrance Industry

Fragrance Development

Due to its unique aromatic properties, this compound is explored for use in the flavor and fragrance industry. Its distinct scent profile makes it suitable for incorporation into perfumes and other scented products, enhancing their appeal while maintaining safety standards .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for Tamsulosin synthesis | Selective action with minimal side effects |

| Agricultural | Potential pesticide/herbicide | Effective pest control with reduced impact |

| Analytical Chemistry | Reference standard for HPLC methods | Accurate identification and quantification |

| Flavor and Fragrance | Ingredient in perfumes and flavorings | Unique scent profile enhances products |

Mechanism of Action

The mechanism of action of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The presence of the ethyl and isopropyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-5-isopropyl-2-methylbenzenesulfonamide

- N-ethyl-5-isopropyl-2-ethoxybenzenesulfonamide

- N-ethyl-5-isopropyl-2-chlorobenzenesulfonamide

Uniqueness

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications.

Biological Activity

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethyl group, an isopropyl group, and a methoxy group attached to the sulfonamide functional group. The presence of the methoxy group enhances its chemical reactivity and influences its interactions with biological targets. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can modulate enzyme activity or receptor function.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to active site residues. Additionally, the unique combination of ethyl and isopropyl groups may enhance binding affinity and specificity compared to other sulfonamides.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to interact with certain biological receptors, potentially leading to applications in taste modulation and flavor enhancement in food products. The compound's structural characteristics may also contribute to its effectiveness against microbial pathogens.

Anti-inflammatory Effects

Research indicates that compounds related to this compound may possess anti-inflammatory properties. For example, studies on related sulfonamides have demonstrated their ability to activate signaling pathways involved in inflammatory responses, such as NF-κB and ISRE pathways . These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases.

Cytotoxicity and Antiproliferative Activity

The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. Similar sulfonamides have shown significant antiproliferative activity, indicating that this compound may also exhibit similar properties. For instance, structural modifications in related compounds have led to enhanced cytotoxicity against specific cancer types by disrupting microtubule organization and inducing apoptosis .

Case Studies and Research Findings

- Taste Modulation Studies : A study investigated the interaction of this compound with human bitter taste receptors TAS2R38 and TAS2R43. The results indicated that the compound could modulate taste perception, suggesting potential applications in food science.

- Inflammation Pathway Activation : In a series of experiments focusing on structure-activity relationships (SAR), related sulfonamides were shown to prolong NF-κB signaling in response to lipopolysaccharide stimulation. This suggests that this compound may similarly enhance inflammatory responses through these pathways .

- Cytotoxicity Assessment : In vitro studies on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.